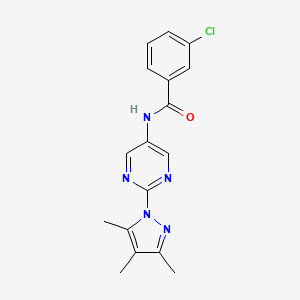

3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-10-11(2)22-23(12(10)3)17-19-8-15(9-20-17)21-16(24)13-5-4-6-14(18)7-13/h4-9H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSNNMFHYGJPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The trimethylpyrazole moiety can be synthesized through the cyclization of appropriate precursors such as 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid.

Synthesis of the Pyrimidine Intermediate: The pyrimidine ring is often constructed via condensation reactions involving suitable amines and carbonyl compounds.

Coupling Reactions: The final step involves coupling the pyrazole-substituted pyrimidine with 3-chlorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may utilize automated synthesis platforms to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings.

Coupling Reactions: The presence of multiple reactive sites allows for further functionalization through coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the pyrazole and pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological targets can be harnessed to design drugs for various diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and

Biological Activity

3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide (CAS Number: 1421472-05-0) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antibacterial effects based on diverse research findings.

- Molecular Formula : C17H16ClN5O

- Molecular Weight : 341.80 g/mol

- Structure : The compound features a chloro group and a pyrazole moiety linked to a pyrimidine and benzamide structure, which is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. For instance:

- A study demonstrated that compounds similar to this compound showed significant inhibitory effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

- The compound's structure allows it to interfere with key signaling pathways in cancer cells, potentially inhibiting tumor growth and inducing apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented:

- In vitro studies have shown that certain pyrazole compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for the inflammatory response.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are also noteworthy:

- One study reported that similar compounds demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

- The mode of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Structure | Antitumor (MCF7) | 3.79 |

| 2 | Structure | Anti-inflammatory | N/A |

| 3 | Structure | Antibacterial | N/A |

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of various pyrazole derivatives against cancer cell lines. The results indicated that modifications in the pyrazole ring significantly affected cytotoxicity profiles.

- Combination Therapy : Research on combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin showed enhanced efficacy against resistant cancer cell lines, indicating a synergistic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous benzamide derivatives:

Key Observations:

Substituent Diversity: The target compound’s pyrimidine-trimethylpyrazole system contrasts with quinoline (in Patent 1) or morpholine-thiazole (filapixant) moieties in analogs. These differences likely influence target selectivity and pharmacokinetics.

Metal Coordination : Unlike the nickel complex in , the target compound lacks metal coordination, suggesting divergent applications (e.g., biological vs. catalytic).

Bioactivity Clues: Filapixant’s purinoreceptor antagonism highlights the benzamide scaffold’s versatility in receptor targeting, though the target compound’s activity remains unconfirmed .

Pharmacological and Physicochemical Properties (Inferred)

- Solubility: Quinoline-containing analogs () with tetrahydrofuran-3-yl-oxy groups likely exhibit improved aqueous solubility over the target compound due to ether linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.